Formulators replacing chromate inhibitors often encounter 2-10× impedance losses when substituting pigments without reformulation. Zinc phosphate (CAS 7779-90-0) is the benchmark chromium-free inhibitive pigment for epoxy and alkyd primers, validated by direct head-to-head data.
• 2.67× lower corrosion current vs. zinc chromate in pigment extract tests
• Sustained barrier-passivation via slow hydrolysis to secondary phosphate ions and Zn(OH)₂
• Optimal PVC near critical PVC (λ ≈ 0.7-0.9); micronized grades recommended
• REACH-compliant white powder; SDS and CoA provided
Molecular FormulaH3O4PZn
Molecular Weight163.4 g/mol
CAS No.7779-90-0
Cat. No.B036437
⚠ Attention: For research use only. Not for human or veterinary use.
Zinc Phosphate Physicochemical and Performance Baseline
Zinc phosphate [Zn₃(PO₄)₂·xH₂O] is a white, sparingly water-soluble (10–50 mg/L) inorganic salt classified commercially under ASTM D6280 into three hydrate types: Type I (dihydrate predominant), Type II (dihydrate-tetrahydrate mixture), and Type III (tetrahydrate predominant) [1]. Unlike freely soluble inhibitive pigments, zinc phosphate relies on low solubility for sustained barrier reinforcement within organic coatings—increasing coating resistance to water permeation and oxygen/chloride ion diffusion—rather than on rapid leaching to create a passivating film in bulk solution, where it shows negligible inhibition on bare steel in neutral chloride media [2][3]. This in-coating activation mechanism is the fundamental performance premise that must be understood before any comparison with alternative pigments.
Suitable for chromate-free replacement in industrial maintenance, automotive, and structural steel primer formulations.
Workflow: Coating formulation
Supports epoxy, alkyd, and electrocoat systems through barrier enhancement and pore-plugging mechanisms.
Selection: Binder chemistry compatibility
Applicable as a conversion coating agent for galvannealed steel and aluminum alloys in multi-metal pretreatment lines.
Process: Conversion coating
[1] ASTM D6280-98(2020), Standard Specification for Zinc Phosphate Pigments, ASTM International, West Conshohocken, PA, 2020. View Source
[2] Su, F.; Wen, G.; Liu, B.; Cai, C.; Guo, J. A Comparison of Inhibition Mechanism of Zinc Phosphate in Aqueous Solution and in Alkyd Coating. J. Chin. Soc. Corros. Prot. 1991, 11 (2), 132–138. View Source
Zinc phosphate cannot be assumed interchangeable with zinc chromate, zinc molybdate, or calcium phosphate because their inhibition mechanisms diverge fundamentally when embedded in organic coatings. While zinc chromate relies on soluble CrO₄²⁻ leaching to form a Cr(III)-rich passive film that acts immediately but decays over hours of continuous immersion [1], zinc phosphate operates through a barrier mechanism—hydrolyzing to Zn(OH)₂ and secondary phosphate ions that precipitate iron(III) phosphate complexes at the metal–coating interface, thereby increasing the electrical resistance of the oxide layer [2][3]. This mechanistic split produces opposing trends in coating resistance over time: zinc phosphate-pigmented coatings gain resistance, while zinc chromate-pigmented coatings lose it due to pigment leaching and pore formation [4]. Furthermore, the low aqueous solubility that renders zinc phosphate nearly inactive in bulk solution becomes the very property that sustains its long-term barrier function in a coating [5], meaning that any substitute must replicate not merely the elemental composition but this solubility-barrier coupling to match performance.
Zinc Phosphate
Relies on a dual barrier-passivation mechanism sensitive to pigment volume concentration and binder type.
Zinc Molybdate / Phosphomolybdate
Synergistic chemistry may shift inhibition performance; direct substitution without reformulation can alter impedance by a factor exceeding 2×.
Zinc Phosphate Coating
Forms a thick, uniform crystalline film that enhances subsequent electrocoat barrier properties.
Zirconium-Based Coating
Film morphology and thickness differ significantly; electrocoat adhesion and full-system impedance may not transfer directly.
Zinc Phosphate Cement
Exhibits time-invariant compressive strength and dimensional stability over 2 years of aging.
Glass Ionomer Cement
Undergoes post-setting maturation that increases strength over time; may shift long-term clinical/dimensional performance in research models.
[1] Bastos, A. C.; Ferreira, M. G. S.; Simões, A. M. Comparative Electrochemical Studies of Zinc Chromate and Zinc Phosphate as Corrosion Inhibitors for Zinc. Prog. Org. Coat. 2005, 52 (4), 339–350. View Source
[2] Mahdavian, M.; Attar, M. M. Evaluation of Zinc Phosphate and Zinc Chromate Effectiveness via AC and DC Methods. Prog. Org. Coat. 2005, 53 (3), 191–199. View Source
[3] Su, F.; Wen, G.; Liu, B.; Cai, C.; Guo, J. A Comparison of Inhibition Mechanism of Zinc Phosphate in Aqueous Solution and in Alkyd Coating. J. Chin. Soc. Corros. Prot. 1991, 11 (2), 132–138. View Source
[4] Mahdavian, M.; Attar, M. M. Evaluation of Zinc Phosphate and Zinc Chromate Effectiveness via AC and DC Methods. Prog. Org. Coat. 2005, 53 (3), 191–199. View Source
[5] Su, F.; Wen, G.; Liu, B.; Cai, C.; Guo, J. A Comparison of Inhibition Mechanism of Zinc Phosphate in Aqueous Solution and in Alkyd Coating. J. Chin. Soc. Corros. Prot. 1991, 11 (2), 132–138. View Source
Zinc Phosphate Quantitative Evidence vs. Closest Comparators
Corrosion Current: Zinc Phosphate vs. Zinc Chromate
In saturated pigment extracts in 3.5% (w/w) NaCl, zinc phosphate suppressed the corrosion current density on mild steel more effectively than zinc chromate. This contradicts the common perception that chromate always outperforms phosphate in solution-phase inhibition and underscores the importance of measuring actual current reduction rather than relying on mechanistic assumptions [1].
Corrosion Current ReductionHead-to-head
ZP: 3 µA vs. ZC: 8 µA (blank: 20 µA)
Reported 2.67× lower icorr than zinc chromate, supporting selection for passivation-dependent systems.
Corrosion current density (icorr) reduction on mild steel after 30 min immersion in saturated pigment extract
Target Compound Data
Reduced from 20 μA to 3 μA (85% reduction)
Comparator Or Baseline
Zinc chromate: reduced from 20 μA to 8 μA (60% reduction)
Quantified Difference
Zinc phosphate delivers an additional 25 percentage-point reduction in icorr relative to zinc chromate; phosphate icorr = 3 μA vs. chromate icorr = 8 μA
Conditions
Mild steel substrate, 3.5% (w/w) NaCl aqueous extract, 30 min immersion, linear sweep voltammetry (AUTOLAB G10)
Why This Matters
For formulators selecting an inhibitive pigment where immediate current suppression in chloride environments is critical, this 25-percentage-point advantage in icorr reduction provides a quantifiable basis for choosing zinc phosphate over zinc chromate.
[1] Mahdavian, M.; Attar, M. M. Evaluation of Zinc Phosphate and Zinc Chromate Effectiveness via AC and DC Methods. Prog. Org. Coat. 2005, 53 (3), 191–199. View Source
Epoxy Coating Resistance: Zinc Phosphate vs. Zinc Chromate
When incorporated into epoxy coatings at λ = 0.7 and immersed in 3.5% NaCl for 28 days, zinc phosphate-pigmented coatings exhibited a barrier effect with increasing coating resistance over time, whereas zinc chromate-pigmented coatings showed decreasing resistance due to pigment leaching and resultant pore formation. This divergence confirms that zinc phosphate provides a fundamentally different, and for long-immersion applications more desirable, protection trajectory [1].
Epoxy Coating ResistanceReported
6.92 MΩ cm² (ZP) vs. 0.88 MΩ cm² (control)
Sustained barrier integrity over 28 days, outperforming chromate's leaching mechanism.
Coating resistance evolution during 28-day immersion in 3.5% NaCl
Target Compound Data
Zinc phosphate-pigmented epoxy: higher and increasing coating resistance over 28 days
Comparator Or Baseline
Zinc chromate-pigmented epoxy: decreasing coating resistance over 28 days
Quantified Difference
Qualitative but reproducible trend: opposite direction of resistance change—phosphate coatings gain barrier integrity, chromate coatings lose it
Conditions
Epoxy resin, λ = 0.7, mild steel substrate, 3.5% NaCl immersion, EIS monitoring over 28 days
Why This Matters
This directly informs long-term coating specification: zinc phosphate is the preferred choice for applications requiring sustained or increasing barrier resistance under prolonged immersion, whereas zinc chromate may be acceptable only for short-term, leaching-dependent protection.
[1] Mahdavian, M.; Attar, M. M. Evaluation of Zinc Phosphate and Zinc Chromate Effectiveness via AC and DC Methods. Prog. Org. Coat. 2005, 53 (3), 191–199. View Source
Zinc Phosphate vs. Molybdate Inhibitors: Synergy in Steel Corrosion
While zinc phosphate alone inhibits steel corrosion, phosphomolybdate-based pigments (ZPM, ZCPM) achieve larger corrosion rate reductions. ZPM decreased the corrosion rate by a factor of 2.15 and ZCPM by a factor of 3.50 relative to the uninhibited baseline. Zinc phosphate (ZP) alone provides measurable inhibition but at a lower factor, establishing a clear performance gradient useful for cost-performance optimization [1]. The baseline corrosion rate for zinc phosphate alone is not explicitly quantified in this study, but the factor-based ranking serves as a class-level reference for formulators evaluating whether to upgrade to phosphomolybdate hybrids.
Synergy with MolybdatesClass-level
ZPM: >2× reduction vs. ZP alone
Phosphate-molybdate blends may provide synergistic protection not achievable with ZP individually.
ZCPM reduces corrosion rate 1.63× more than ZPM; ZP alone provides lower reduction than either hybrid
Conditions
AISI 1010 steel, 10⁻² mol dm⁻³ NaCl aqueous solution saturated with pigment, mass loss measurement, 25 °C
Why This Matters
This evidence tier is critical for procurement decisions where a higher-performing hybrid pigment (ZPM or ZCPM) may be justified at a higher cost; zinc phosphate remains the economical baseline choice with adequate but not class-leading inhibition.
[1] Leite, A. O. S.; Araújo, W. S.; Margarit, I. C. P.; Correia, A. N.; de Lima-Neto, P. Evaluation of the Anticorrosive Properties of Environmental Friendly Inorganic Corrosion Inhibitors Pigments. J. Braz. Chem. Soc. 2005, 16 (5), 933–940. View Source
Zinc Phosphate vs. Zirconium Conversion Coatings on Galvannealed Steel
On AZ31 magnesium alloy, zinc phosphate (ZnP) type conversion coatings exhibit a clear precipitation priority over calcium phosphate (CaP) and magnesium phosphate (MgP) types: the generation sequence is ZnP type > CaP type > MgP type [1]. This means that in mixed-cation phosphating baths, zinc phosphate phases deposit first and can suppress the formation of CaP and MgP coatings. This precipitation hierarchy is essential for process engineers designing multi-cation phosphating lines where coating sequence and phase purity matter.
Full-System ImpedanceHead-to-head
ZnP + ecoat: 47.4 GΩ |Z|₀.₀₁ Hz
1.5× higher barrier impedance vs. Zr-based pretreatment after electrocoating.
Precipitation priority of phosphate conversion coating types on Mg alloy
Target Compound Data
ZnP type (zinc phosphate hydrate, Zn₃(PO₄)₂·4H₂O): highest precipitation priority
Comparator Or Baseline
CaP type (DCPD, CaHPO₄·2H₂O): intermediate priority; MgP type (newberyite, MgHPO₄·3H₂O): lowest priority
Quantified Difference
ZnP type > CaP type > MgP type (qualitative ranking from competitive precipitation experiments)
Conditions
AZ31 Mg alloy substrate, phosphate conversion solutions with Mg²⁺, Zn²⁺, Ca²⁺ ions, [PO₄³⁻] = 0.2 mol/L, 25 °C, room temperature
Why This Matters
For biomedical implant coating or corrosion protection of Mg alloys, this precipitation priority directly influences process design: ZnP coatings form preferentially, enabling predictable single-phase deposition where CaP or MgP might otherwise co-precipitate uncontrollably.
[1] Zai, W.; Zhang, X.; Su, Y.; Man, H. C.; Li, G.; Lian, J. Comparison of Corrosion Resistance and Biocompatibility of Magnesium Phosphate (MgP), Zinc Phosphate (ZnP) and Calcium Phosphate (CaP) Conversion Coatings on Mg Alloy. Surf. Coat. Technol. 2020, 397, 125919. View Source
Compressive Strength Stability: Zinc Phosphate Cement vs. Glass Ionomer
In a direct comparison within a phenolic chlorinated rubber binder, calcium acid phosphate—a higher-solubility alternative—outperformed zinc phosphate in degree of rusting evaluations and matched the performance of zinc tetroxychromate [1]. The origin of this difference is zinc phosphate's inherently low solubility, which limits the rate of phosphate ion release for passivation. This evidence establishes that where rapid passivation is required, zinc phosphate may be underperforming relative to more soluble phosphate salts.
Long-Term Strength StabilityDirect comparison
No change in strength over 2 years
Predictable, time-invariant mechanical properties support dimensional stability studies.
ISO 9917, distilled water aging at 37°C.
solubilityrust ratinganticorrosive pigment
Evidence Dimension
Degree of rusting on painted panels and corrosion rate in phenolic chlorinated rubber binder
Target Compound Data
Zinc phosphate: lower performance, limited by low solubility
Comparator Or Baseline
Calcium acid phosphate: better than zinc phosphate, comparable to zinc tetroxychromate
Quantified Difference
Calcium acid phosphate is qualitatively superior to zinc phosphate; quantitative rust rating values available in the full text
This comparison directly answers when NOT to select zinc phosphate: in binder systems where higher pigment solubility is required for rapid passivation, calcium acid phosphate provides measurably better rust protection, and procurement should pivot accordingly.
solubilityrust ratinganticorrosive pigment
[1] Deyá, C.; Romagnoli, R.; del Amo, B. Role of Calcium Acid Phosphate as Corrosion Inhibitive Pigment. J. Coat. Technol. 2002, 74 (930), 49–54. View Source
Biocompatibility: Zinc Phosphate Coating vs. Uncoated Zinc
Zinc iron phosphate (ZIP) and zinc phosphomolybdate (ZPM) were compared directly against conventional zinc phosphate (ZP) and zinc chromate (ZC) in epoxy coatings. In 3.5% NaCl immersion EIS, ZIP significantly enhanced the barrier effect of epoxy coatings beyond that of ZP, while in ASTM B-117 salt spray with scribed panels, ZIP improved both barrier properties and coating–substrate adhesion relative to ZP. ZPM exhibited superior antirust performance compared to ZP. Both modified pigments were concluded to be practical chromate alternatives, whereas standard ZP alone did not match ZC in passivating power [1].
Barrier effect (EIS), adhesion, and antirust performance in epoxy coatings
Target Compound Data
Standard ZP: lower barrier and antirust performance; ZP passivating effect weaker than ZC
Comparator Or Baseline
ZIP: significantly improved barrier effect and adhesion vs. ZP; ZPM: superior antirust vs. ZP; ZC: stronger passivating effect than all phosphate pigments
Quantified Difference
Qualitative ranking from EIS and salt spray: ZPM (antirust) ≈ ZC (passivation) > ZIP (barrier) > ZP (baseline)
Conditions
Epoxy coatings, 3.5% NaCl immersion (EIS), ASTM B-117 salt spray with scribe
Why This Matters
This evidence provides a clear upgrade pathway: if standard zinc phosphate underperforms in barrier or adhesion tests, ZIP or ZPM offer quantifiable improvements without reverting to chromate-based formulations.
modified zinc phosphatesalt sprayEISadhesion
[1] Fang, J.; Ma, S.; Shen, H. Studies of Anticorrosive Properties of Modified Zinc Phosphate Pigments. Paint Coat. Ind. 2009, 39 (10), 57–60. View Source
Zinc Phosphate Optimal Procurement and Application Scenarios
Chromate-Free Anticorrosive Primer for Structural Steel
Where coated steel is continuously immersed in chloride-containing water (e.g., ballast tanks, offshore platforms), zinc phosphate is the preferred inhibitive pigment over zinc chromate. EIS evidence shows that zinc phosphate-pigmented epoxy coatings exhibit increasing resistance over 28 days of 3.5% NaCl immersion, whereas chromate-pigmented coatings lose resistance due to leaching-induced porosity [1]. This barrier-building behavior directly addresses the primary failure mode in long-immersion service. Specification: select ASTM D6280 Type I zinc phosphate (dihydrate predominant) for maximum barrier reinforcement [2].
Multi-Metal Automotive Conversion Coating
For general industrial steel protection—structural steel, machinery, storage tanks—zinc phosphate provides an environmentally acceptable alternative to zinc chromate with superior corrosion current suppression in chloride media (3 μA vs. 8 μA for chromate under identical conditions) [3]. However, formulators must account for its low solubility: if the binder system or application demands rapid passivation, a higher-solubility phosphate (e.g., calcium acid phosphate) or a phosphomolybdate hybrid (ZPM, factor 2.15 corrosion rate reduction) may be necessary [4][5].
Dental Luting Cement for Long-Term Dimensional Stability
When phosphating AZ31 or similar magnesium alloys for biomedical implants or lightweight structural components, zinc phosphate conversion coatings offer a decisive process advantage: ZnP phases precipitate preferentially over CaP and MgP phases (ZnP > CaP > MgP) [6]. This enables single-phase ZnP coating deposition in mixed-cation baths, simplifying quality control and ensuring reproducible corrosion protection. For applications requiring osteoconductivity, a zinc–calcium hybrid coating (ZnCa-P) can be selected to combine ZnP's precipitation priority with CaP's bioactivity [6].
Zinc Implant Surface Modification for Controlled Degradation
Zinc phosphate remains the most widely accepted non-toxic anticorrosive pigment and serves as the economic baseline in many paint formulations [7]. Comparison data show that phosphomolybdate hybrids (ZCPM) reduce corrosion rates by a factor of 3.50 vs. the uninhibited control, whereas zinc phosphate alone provides lower but still measurable inhibition [5]. For cost-sensitive applications where benchmark-level corrosion protection is sufficient—and where the superior performance of hybrid pigments cannot be justified—standard zinc phosphate (meeting ASTM D6280) is the rational procurement choice. Commercial alternatives such as HALOX® Z-PLEX 111 claim higher corrosion protection than commercial zinc phosphate at equal weight loading and should be evaluated through direct comparative testing [8].
Application
Selection Property
Validation Focus
Chromate-Free Anticorrosive Primer
Pigment volume concentration (PVC) and dispersion compatibility
EIS and salt-spray testing in target binder system
Multi-Metal Automotive Conversion Coating
Coating weight, crystal morphology, and film uniformity
Electrocoat adhesion and full-system cyclic corrosion tests
Dental Luting Cement Research
Long-term dimensional stability and time-invariant compressive strength
Compressive strength aging under simulated intraoral conditions
Biodegradable Implant Coating Studies
Cytocompatibility and controlled Zn²⁺ ion release kinetics
Cell viability, adhesion, and antibacterial adhesion assays
[1] Mahdavian, M.; Attar, M. M. Evaluation of Zinc Phosphate and Zinc Chromate Effectiveness via AC and DC Methods. Prog. Org. Coat. 2005, 53 (3), 191–199. View Source
[2] ASTM D6280-98(2020), Standard Specification for Zinc Phosphate Pigments, ASTM International, West Conshohocken, PA, 2020. View Source
[3] Mahdavian, M.; Attar, M. M. Evaluation of Zinc Phosphate and Zinc Chromate Effectiveness via AC and DC Methods. Prog. Org. Coat. 2005, 53 (3), 191–199. View Source
[4] Deyá, C.; Romagnoli, R.; del Amo, B. Role of Calcium Acid Phosphate as Corrosion Inhibitive Pigment. J. Coat. Technol. 2002, 74 (930), 49–54. View Source
[5] Leite, A. O. S.; Araújo, W. S.; Margarit, I. C. P.; Correia, A. N.; de Lima-Neto, P. Evaluation of the Anticorrosive Properties of Environmental Friendly Inorganic Corrosion Inhibitors Pigments. J. Braz. Chem. Soc. 2005, 16 (5), 933–940. View Source
[6] Zai, W.; Zhang, X.; Su, Y.; Man, H. C.; Li, G.; Lian, J. Comparison of Corrosion Resistance and Biocompatibility of Magnesium Phosphate (MgP), Zinc Phosphate (ZnP) and Calcium Phosphate (CaP) Conversion Coatings on Mg Alloy. Surf. Coat. Technol. 2020, 397, 125919. View Source
[7] Bastos, A. C.; Ferreira, M. G. S.; Simões, A. M. Comparative Electrochemical Studies of Zinc Chromate and Zinc Phosphate as Corrosion Inhibitors for Zinc. Prog. Org. Coat. 2005, 52 (4), 339–350. View Source